3-hydroxyadipyl-CoA
Description
Properties
Molecular Formula |
C27H44N7O20P3S |
|---|---|
Molecular Weight |
911.7 g/mol |
IUPAC Name |
6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C27H44N7O20P3S/c1-27(2,22(41)25(42)30-6-5-16(36)29-7-8-58-18(39)9-14(35)3-4-17(37)38)11-51-57(48,49)54-56(46,47)50-10-15-21(53-55(43,44)45)20(40)26(52-15)34-13-33-19-23(28)31-12-32-24(19)34/h12-15,20-22,26,35,40-41H,3-11H2,1-2H3,(H,29,36)(H,30,42)(H,37,38)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14?,15-,20-,21-,22+,26-/m1/s1 |
InChI Key |
OTEACGAEDCIMBS-FOLKQPSDSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(CCC(=O)O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CCC(=O)O)O)O |
Origin of Product |
United States |
Metabolic Pathways Involving 3 Hydroxyadipyl Coa
Fatty Acid β-Oxidation Pathways
Fatty acid β-oxidation is a multi-step process by which fatty acids are broken down to produce acetyl-CoA, a primary fuel for the citric acid cycle. abcam.com 3-Hydroxyadipyl-CoA emerges as a key intermediate in this process, particularly in the degradation of certain fatty acids.
In the mitochondria, the powerhouse of the cell, fatty acid β-oxidation is a primary source of energy. mdpi.com The process involves a cycle of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each round, releasing acetyl-CoA. abcam.com 3-Hydroxyacyl-CoA dehydrogenase (HADH) is a crucial enzyme in this cycle, catalyzing the oxidation of L-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. wikipedia.orgnih.gov Specifically, medium- and short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) acts on medium and short-chain fatty acids. mdpi.comnih.gov The resulting 3-ketoacyl-CoA is then cleaved by a thiolase to yield acetyl-CoA and a shortened acyl-CoA, which re-enters the β-oxidation spiral. abcam.com
The degradation of dicarboxylic acids, which can be formed from the omega-oxidation of long-chain fatty acids, also proceeds via β-oxidation and involves this compound as an intermediate. kuleuven.be
Peroxisomes are organelles that also carry out β-oxidation, particularly of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. mdpi.comaocs.org While the core process is similar to mitochondrial β-oxidation, the enzymes involved can differ. aocs.org The peroxisomal pathway also involves the hydration of an enoyl-CoA to a 3-hydroxyacyl-CoA and its subsequent dehydrogenation. mdpi.com The L-bifunctional protein (L-PBE), also known as EHHADH, and the D-bifunctional protein (D-PBE), also known as HSD17B4, are key enzymes in peroxisomal β-oxidation, catalyzing both the hydration and dehydrogenase steps. kuleuven.behmdb.canih.gov Specifically, the L-bifunctional protein is involved in the production of medium-chain dicarboxylic acids during fasting. kuleuven.be The final products of peroxisomal β-oxidation, shortened acyl-CoAs and acetyl-CoA, can then be transported to the mitochondria for further oxidation. mdpi.com
The enzymes involved in the formation and degradation of 3-hydroxyacyl-CoAs exhibit specificity for the chain length of the fatty acid.
Short-Chain Acyl-CoAs: Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), now more accurately referred to as medium-chain 3-hydroxyacyl-CoA dehydrogenase (HADH), has a preference for short-chain methyl-branched acyl-CoAs. nih.gov
Medium-Chain Acyl-CoAs: 3-Hydroxyacyl-CoA dehydrogenase (HADH) shows a preference for medium-chain substrates. nih.gov Medium-chain acyl-CoA dehydrogenase (MCAD) acts on fatty acids with 6 to 12 carbons. mdpi.com
Long-Chain Acyl-CoAs: Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a component of the mitochondrial trifunctional protein (MTP), is responsible for the dehydrogenation of long-chain 3-hydroxyacyl-CoAs. mdpi.commdpi.com Long-chain specific acyl-CoA dehydrogenase (ACADL) acts on acyl-CoAs with a preference for 8 to 18 carbons. uniprot.org
The following table summarizes the enzymes involved in the metabolism of different chain-length acyl-CoAs:
| Acyl-CoA Chain Length | Key Enzymes |
| Short-Chain | 3-Hydroxyacyl-CoA dehydrogenase (HADH) (preference for methyl-branched) nih.gov |
| Medium-Chain | 3-Hydroxyacyl-CoA dehydrogenase (HADH) nih.gov, Medium-chain acyl-CoA dehydrogenase (MCAD) mdpi.com |
| Long-Chain | Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) mdpi.commdpi.com, Long-chain specific acyl-CoA dehydrogenase (ACADL) uniprot.org |
Amino Acid Catabolism Pathways
This compound is not only an intermediate in fatty acid metabolism but also plays a role in the breakdown of certain amino acids.
The degradation of the essential amino acid lysine (B10760008) is a complex pathway that ultimately feeds into the central carbon metabolism. One of the proposed pathways for lysine degradation involves its conversion to intermediates that are also part of the fatty acid β-oxidation pathway. familiasga.com This pathway can lead to the formation of this compound. kegg.jp Specifically, the peroxisomal bifunctional enzyme is involved in lysine degradation. hmdb.ca The breakdown of lysine can also generate glutaryl-CoA, which, after several steps, can be converted to crotonyl-CoA, an intermediate shared with fatty acid β-oxidation. familiasga.com
The catabolism of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine shares enzymatic steps with fatty acid β-oxidation. wikipedia.orgnih.gov The degradation pathways for these amino acids produce acyl-CoA intermediates that are structurally similar to those found in fatty acid breakdown. libretexts.org While a direct conversion to this compound from BCAA degradation is not a primary route, the involvement of shared enzymes like 3-hydroxyacyl-CoA dehydrogenase suggests a metabolic link. wikipedia.org For instance, the peroxisomal bifunctional enzyme participates in the degradation of valine, leucine, and isoleucine. hmdb.ca Furthermore, deficiencies in enzymes involved in BCAA catabolism can lead to the accumulation of intermediates that may enter alternative pathways, potentially intersecting with those involving this compound.
Linkages to Tryptophan Metabolism
The connection between this compound and the metabolism of the essential amino acid tryptophan is indirect but significant, primarily through shared intermediates and enzyme families with lysine degradation. The catabolism of both tryptophan and lysine in mammals can converge towards the production of 2-oxoadipate (also known as α-ketoadipate). researchgate.netnih.gov The primary degradation route for tryptophan, the kynurenine (B1673888) pathway, ultimately leads to intermediates that can be converted to 2-oxoadipate. researchgate.netnih.gov
This 2-oxoadipate is a key branching point. It can be converted into acetyl-CoA through a series of mitochondrial reactions. researchgate.net This degradation process for 2-oxoadipate mirrors steps found in dicarboxylic acid metabolism, where this compound is a known intermediate. The conversion proceeds via 3-oxoadipyl-CoA, which is in equilibrium with this compound through the action of 3-hydroxyacyl-CoA dehydrogenase. brenda-enzymes.orgecmdb.ca Therefore, while not a direct intermediate of the main kynurenine pathway, the breakdown products of tryptophan feed into a metabolic network where this compound plays a role. Deficiencies in the enzyme short-chain-L-3-hydroxyacyl-CoA dehydrogenase have been shown to impact the degradation pathways of both lysine and tryptophan, underscoring the reliance of these pathways on this class of enzymes. nih.gov
Aromatic Compound Degradation Pathways
This compound is a central intermediate in the bacterial breakdown of various aromatic compounds, which are common environmental pollutants and naturally occurring substances.
Role in Aerobic Benzoate (B1203000) Metabolism via CoA Ligation
In certain bacteria, such as the β-proteobacterium Azoarcus evansii, a novel aerobic pathway for benzoate degradation has been identified. researchgate.netresearchgate.net This pathway begins with the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA. researchgate.netresearchgate.nethmdb.ca Unlike other pathways that cleave the aromatic ring with dioxygenases acting on hydroxylated free acids, this pathway acts on the CoA-activated intermediate. Following the action of a unique ring-hydroxylating dioxygenase and non-oxygenolytic ring cleavage, the resulting aliphatic chain is processed through a series of β-oxidation-like steps. researchgate.netchalmers.se Within this sequence, this compound is a confirmed intermediate that is subsequently oxidized to 3-ketoadipyl-CoA. researchgate.netresearchgate.netchalmers.se The genes encoding the enzymes for this pathway, termed the 'box' gene cluster, are typically grouped together on the chromosome. researchgate.netgenome.jp
Involvement in Phenylacetate (B1230308) Degradation Pathways
This compound is a key metabolite in the widely distributed phenylacetate catabolic pathway, a hybrid system containing elements of both aerobic and anaerobic metabolism. nih.gov This pathway, encoded by the paa genes, is crucial for the degradation of phenylacetate, which is a breakdown product of phenylalanine and pollutants like styrene. researchgate.netyoutube.com
The pathway initiates with the conversion of phenylacetate to phenylacetyl-CoA. researchgate.netyoutube.com The aromatic ring of phenylacetyl-CoA is then epoxidized and subsequently opened through hydrolytic, rather than oxygenolytic, cleavage. researchgate.net This process yields a C8-dicarboxylic-CoA intermediate, which is then shortened by two carbons via thiolysis to produce the C6 compound, 2,3-dehydroadipyl-CoA. nih.gov In the subsequent step, the enzyme 2,3-dehydroadipyl-CoA hydratase (PaaF) hydrates the double bond to form (S)-3-hydroxyadipyl-CoA. nih.govresearchgate.netyoutube.com This intermediate is then oxidized by the NAD+-dependent this compound dehydrogenase (PaaH) to yield 3-oxoadipyl-CoA, which is finally cleaved into the central metabolites succinyl-CoA and acetyl-CoA. researchgate.netyoutube.comwikipedia.org
Table 1: Key Enzymes in Aromatic Degradation Pathways Producing this compound
| Pathway | Organism Example | Precursor to this compound | Enzyme Forming this compound | Subsequent Product | Enzyme Consuming this compound |
| Phenylacetate Degradation | Escherichia coli | 2,3-Dehydroadipyl-CoA | PaaF (2,3-dehydroadipyl-CoA hydratase) | 3-Oxoadipyl-CoA | PaaH (this compound dehydrogenase) |
| Benzoate Degradation | Azoarcus evansii | Product of ring cleavage | Putative enoyl-CoA hydratase | 3-Oxoadipyl-CoA | Putative 3-hydroxyacyl-CoA dehydrogenase |
Biosynthetic Pathways for Specialty Chemicals
The reversibility of the β-oxidation cycle has been harnessed in metabolic engineering to create novel pathways for producing valuable chemicals, with this compound serving as a key building block.
Integration into Reverse β-Oxidation Pathways for Adipic Acid Synthesis
Adipic acid is a commercially significant dicarboxylic acid used primarily in the production of nylon. kegg.jp Biotechnological production of adipic acid from renewable resources is a major goal, and a prominent strategy involves a synthetic "reverse β-oxidation" pathway. kegg.jp This pathway has been successfully engineered in microorganisms like Escherichia coli and Corynebacterium glutamicum. nih.govbrenda-enzymes.org
Table 2: Engineered Reverse β-Oxidation Pathway for Adipic Acid
| Step | Reaction | Enzyme Example(s) | Source Organism of Enzyme(s) |
| 1 | Acetyl-CoA + Succinyl-CoA → 3-Oxoadipyl-CoA | PaaJ | Escherichia coli |
| 2 | 3-Oxoadipyl-CoA → This compound | Hbd, PaaH1 | Clostridium acetobutylicum, Ralstonia eutropha |
| 3 | This compound → 2,3-Dehydroadipyl-CoA | Crt, ECH | Clostridium butyricum, Ralstonia eutropha |
| 4 | 2,3-Dehydroadipyl-CoA → Adipyl-CoA | Ter, Bcd | Treponema denticola, Clostridium acetobutylicum |
| 5 | Adipyl-CoA → Adipic Acid | TesB, Acot8 | Escherichia coli, Mus musculus |
Contribution to Other Novel Bio-production Routes
The utility of this compound as an intermediate extends to other bio-production goals beyond adipic acid. For instance, in engineered strains of Corynebacterium glutamicum designed for adipic acid synthesis, the accumulation and excretion of trans-2-hexenedioic acid was observed. brenda-enzymes.orgresearchgate.net This compound is the direct product of the dehydration of this compound by 2,3-dehydroadipyl-CoA hydratase. brenda-enzymes.org Its formation demonstrates that intermediates of the reverse β-oxidation pathway can be targets for production themselves, either as final products or as precursors for further chemical or biological conversion. The controlled functioning of the pathway allows for the specific synthesis of these C6 dicarboxylic acid derivatives.
Enzymology and Biochemical Mechanisms of 3 Hydroxyadipyl Coa Transformation
3-Hydroxyacyl-CoA Dehydrogenases (HADH)
3-Hydroxyacyl-CoA dehydrogenases (HADH) are a class of oxidoreductases that play a pivotal role in the β-oxidation of fatty acids and related metabolic pathways. wikipedia.org They catalyze the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA to a 3-oxoacyl-CoA. In the context of adipic acid metabolism, a specific HADH is responsible for the conversion of (3S)-3-hydroxyadipyl-CoA to 3-oxoadipyl-CoA. hmdb.carhea-db.org
Catalytic Mechanism and Stereospecificity
The catalytic mechanism of HADH involves a conserved Glu-His catalytic dyad. ebi.ac.uk This dyad facilitates the deprotonation of the 3-hydroxyl group of the substrate. ebi.ac.uk The resulting oxyanion then collapses, leading to the transfer of a hydride ion to the C4 position of the NAD+ cofactor. ebi.ac.uk This reaction is stereospecific, with the enzyme acting on the (S)-enantiomer of 3-hydroxyacyl-CoAs. wikipedia.orgnih.gov For instance, the dehydrogenase involved in fatty acid elongation in Mycobacterium smegmatis shows strict stereospecificity for the L-form (equivalent to the S-form) in the oxidation of 3-hydroxyacyl-CoA. nih.gov
Substrate Specificity and Chain Length Preferences
HADH enzymes exhibit varying degrees of substrate specificity, particularly concerning the chain length of the acyl-CoA thioester. While some HADHs have broad specificity, others are more specialized. For example, pig heart L-3-hydroxyacyl-CoA dehydrogenase is most active with medium-chain substrates. nih.gov In the context of dicarboxylic acids, the enzyme PaaH from the phenylacetate (B1230308) catabolic pathway in E. coli specifically acts on 3-hydroxyadipyl-CoA. mdpi.com The peroxisomal multifunctional enzyme type 2 (MFE-2) in yeast possesses two dehydrogenase domains (A and B) with different substrate specificities. The A domain prefers medium and long-chain (3R)-hydroxyacyl-CoA substrates, while the B domain is more active with short-chain substrates. researchgate.netnih.gov
Substrate Specificity of Various 3-Hydroxyacyl-CoA Dehydrogenases
| Enzyme/Complex | Organism/Location | Preferred Substrate Chain Length | Specific Substrate Example(s) |
|---|---|---|---|
| L-3-hydroxyacyl-CoA dehydrogenase | Pig heart | Medium-chain | Not specified |
| PaaH | E. coli (phenylacetate catabolism) | Dicarboxylic acid | This compound |
| MFE-2 (Dehydrogenase A domain) | Yeast (peroxisomal) | Medium and long-chain | (3R)-OH-C10 |
| MFE-2 (Dehydrogenase B domain) | Yeast (peroxisomal) | Short-chain | (3R)-OH-C4 |
Isoforms and Subcellular Compartmentalization
Multiple isoforms of HADH exist and are localized in different subcellular compartments, reflecting their diverse metabolic roles. wikipedia.org In humans, HADH genes encode proteins with 3-hydroxyacyl-CoA dehydrogenase activity found in both mitochondria and peroxisomes. wikipedia.orgnih.gov This compartmentalization is crucial for separating different metabolic pathways, such as the mitochondrial β-oxidation of most fatty acids and the peroxisomal oxidation of very-long-chain fatty acids and dicarboxylic acids. nih.govphysiology.orgmit.edubiorxiv.orgahajournals.orgpeerj.com For instance, the degradation of dicarboxylic acids, which involves this compound, is known to occur in peroxisomes. nih.gov
Monofunctional and Multifunctional Enzyme Complexes
HADH activity can be found in both monofunctional proteins and as a domain within multifunctional enzyme complexes. nih.gov In mitochondrial β-oxidation, a soluble, monofunctional HADH is active. portlandpress.com In contrast, peroxisomal β-oxidation often involves multifunctional enzymes. nih.govgenecards.org For example, the peroxisomal bifunctional enzyme (PBE) in humans contains both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities on a single polypeptide chain. genecards.org Similarly, the bacterial fatty acid β-oxidation multienzyme (FOM) complex is a heterotetramer that includes L-3-hydroxyacyl-CoA dehydrogenase activity. nih.gov These multifunctional complexes are thought to enhance catalytic efficiency by channeling substrates between active sites. nih.govvaia.comcambridge.org
Enoyl-CoA Hydratases and Dehydratases
Enoyl-CoA hydratases and dehydratases are enzymes that catalyze the reversible hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA. sioc-journal.cnresearchgate.net These enzymes are essential for both the β-oxidation and the biosynthesis of fatty acids. wikipedia.orguniprot.org
Reactions Catalyzing this compound Formation or Dehydration
The formation of this compound is catalyzed by an enoyl-CoA hydratase that acts on 2,3-dehydroadipyl-CoA. mdpi.comuniprot.org This reaction is a key step in the phenylacetate degradation pathway in E. coli, where the enzyme PaaF catalyzes the reversible conversion of 2,3-dehydroadipyl-CoA to (3S)-3-hydroxyadipyl-CoA. uniprot.orgresearchgate.net Conversely, the dehydration of this compound to form an enoyl-CoA intermediate can also occur, although this is less commonly the primary direction in degradative pathways. nih.gov The specificity of these hydratases can vary, with some acting on a broad range of chain lengths, while others, like PaaF, are more specific to dicarboxylic acid intermediates. researchgate.net
Enzymes Involved in this compound Transformation
| Enzyme | EC Number | Reaction | Pathway | Organism Example |
|---|---|---|---|---|
| 3-Hydroxyacyl-CoA Dehydrogenase (PaaH) | 1.1.1.35 | (3S)-3-hydroxyadipyl-CoA + NAD+ ⇌ 3-oxoadipyl-CoA + NADH + H+ | Phenylacetate degradation | E. coli |
| 2,3-dehydroadipyl-CoA hydratase (PaaF) | 4.2.1.17 | 2,3-dehydroadipyl-CoA + H2O ⇌ (3S)-3-hydroxyadipyl-CoA | Phenylacetate degradation | E. coli |
Stereochemical Aspects of Hydration/Dehydration Reactions
The reversible transformation between 2,3-dehydroadipyl-CoA and this compound is a critical step governed by the enzyme 2,3-dehydroadipyl-CoA hydratase (PaaF). uniprot.orgpnas.org This reaction, the addition or removal of a water molecule, is characterized by a high degree of stereospecificity, a hallmark of the enoyl-CoA hydratase superfamily to which PaaF belongs. researchgate.netmdpi.com
Enoyl-CoA hydratases, in general, catalyze the hydration of a trans-2-enoyl-CoA to an L-3-hydroxyacyl-CoA (also denoted as (S)-3-hydroxyacyl-CoA). asm.orgacs.org The reaction proceeds via a syn-addition of water across the double bond. acs.org This means that the hydrogen atom from the water is added to the C-2 position, and the hydroxyl group is added to the C-3 position from the same face of the planar enoyl-CoA substrate. Specifically, the pro-2R proton of the resulting 3-hydroxyacyl-CoA is derived from the solvent. acs.org
While the direct stereochemical analysis of PaaF acting on 2,3-dehydroadipyl-CoA is not extensively detailed in the literature, inferences can be drawn from homologous and well-studied enoyl-CoA hydratases. For instance, R-specific enoyl-CoA hydratases (R-ECH) catalyze the formation of (R)-3-hydroxyacyl-CoA from enoyl-CoA. asm.org The stereospecificity of these enzymes is crucial for channeling intermediates into specific metabolic pathways, such as polyhydroxyalkanoate (PHA) synthesis. asm.org
The enzyme PaaH, a this compound dehydrogenase, is likely specific for the (S)-stereoisomer of this compound, consistent with the typical stereochemistry of β-oxidation pathways. pnas.orgkarger.com The stereoselectivity of enoyl-CoA hydratases is a result of the precise architecture of the enzyme's active site, which preferentially binds and activates one of the two bound substrate conformers (s-cis and s-trans). nih.gov This ensures the formation of the correct product enantiomer with high fidelity. For example, wild-type enoyl-CoA hydratase exhibits a stereospecificity of 1 in 400,000 for the hydration of crotonyl-CoA to 3(S)-hydroxybutyryl-CoA over the 3(R)-enantiomer. acs.orgacs.org This high degree of control is achieved through the optimal positioning of catalytic residues, such as two key glutamate (B1630785) residues, which facilitate the hydration reaction. acs.org
Associated Enzymes in Metabolic Flux
The metabolic fate of this compound is intricately linked to the activity of several other enzymes that act on its precursor and subsequent product. These enzymes ensure a smooth flow of metabolites through the pathway, either for degradation in catabolic routes or for synthesis in engineered bioproduction pathways.
3-Oxoadipyl-CoA thiolase, also known as β-ketoadipyl-CoA thiolase (PaaJ), is a key enzyme in the phenylacetate degradation pathway. uniprot.orguniprot.org It catalyzes the reversible thiolytic cleavage of 3-oxoadipyl-CoA into acetyl-CoA and succinyl-CoA. pnas.orguniprot.org In the context of pathways involving this compound, PaaJ acts on the product of this compound dehydrogenase (PaaH). mdpi.comchalmers.se
The reaction catalyzed by PaaJ is a critical juncture, connecting the degradation of aromatic compounds to central metabolism through the generation of Krebs cycle intermediates. chalmers.se In engineered pathways for the production of adipic acid, the reverse reaction, a Claisen condensation of acetyl-CoA and succinyl-CoA to form 3-oxoadipyl-CoA, is the initial committed step. chalmers.se
Detailed kinetic studies of 3-oxoadipyl-CoA thiolase from Pseudomonas sp. strain B13 have provided insights into its function. The enzyme exhibits a pH optimum of 7.8. asm.orgnih.govresearchgate.net The Michaelis-Menten constants (Km) for its substrates have been determined, indicating a high affinity for both 3-oxoadipyl-CoA and Coenzyme A. asm.orgnih.govresearchgate.net
Table 1: Kinetic Parameters of 3-Oxoadipyl-CoA Thiolase from Pseudomonas sp. strain B13
| Substrate | Km (mM) | pH Optimum | Source |
| 3-Oxoadipyl-CoA | 0.15 | 7.8 | asm.orgnih.govresearchgate.net |
| Coenzyme A (CoA) | 0.01 | 7.8 | asm.orgnih.govresearchgate.net |
Structurally, the enzyme from Pseudomonas sp. strain B13 is a homotetramer with a native molecular mass of approximately 162 kDa, composed of 42 kDa subunits. asm.orgnih.govresearchgate.net
In synthetic metabolic pathways designed for the production of chemicals like adipic acid, enzymes are recruited to act on derivatives of this compound. These include reductases that act on the product of the dehydration of this compound, and thioesterases that cleave the final acyl-CoA product to release the free acid.
Reductases:
A key reductase employed in these synthetic pathways is trans-2-enoyl-CoA reductase (TER). sjtu.edu.cnplos.org This enzyme catalyzes the reduction of the double bond in trans-2,3-dehydroadipyl-CoA (the product of PaaF-catalyzed dehydration of this compound) to form adipyl-CoA. sjtu.edu.cn TERs, such as the one from Treponema denticola (TdTER), have been successfully used in engineered E. coli for adipic acid production. nih.govrcsb.orgrcsb.org
TERs typically use NADH as a cofactor and consist of a cofactor-binding domain and a substrate-binding domain. nih.govrcsb.org The substrate-binding loop undergoes a conformational change upon cofactor binding, creating a hydrophobic channel that accommodates the acyl-CoA substrate. nih.govrcsb.org While TER from Euglena gracilis shows a preference for short-chain substrates like crotonyl-CoA, its broad substrate specificity allows it to act on the C6 backbone of dehydroadipyl-CoA. plos.orguniprot.org
Table 2: Characteristics of trans-2-enoyl-CoA Reductase (TER)
| Enzyme Source | Cofactor | Substrate Specificity | Key Structural Features | Source |
| Treponema denticola | NADH | Acts on crotonyl-CoA, hexenoyl-CoA, and dodecenoyl-CoA | Monomer with cofactor and substrate binding domains; substrate-binding loop controls specificity | nih.govrcsb.orgrcsb.org |
| Euglena gracilis | NADH and NADPH | Prefers short-chain substrates (e.g., crotonyl-CoA) | - | uniprot.org |
Thioesterases:
To complete the synthesis of dicarboxylic acids like adipic acid, the CoA thioester bond of the final product, adipyl-CoA, must be hydrolyzed. This is accomplished by acyl-CoA thioesterases. Several thioesterases have been utilized for this purpose in engineered pathways.
TesB: The acyl-CoA thioesterase II (TesB) from E. coli is one such enzyme.
ACOT8: The human peroxisomal acyl-CoA thioesterase 8 (ACOT8) has also been shown to be effective. genecards.orguniprot.org ACOT8 exhibits broad substrate specificity, hydrolyzing a range of medium to long-chain acyl-CoAs (C2 to C20), including dicarboxylic acyl-CoAs. uniprot.orguniprot.orgresearchgate.net This broad specificity makes it a suitable candidate for cleaving adipyl-CoA. The expression of ACOT8 can be regulated by peroxisome proliferator-activated receptor alpha (PPARα), linking it to the regulation of fatty acid oxidation. researchgate.net
The action of these thioesterases releases the final product and regenerates free Coenzyme A, which can then participate in other cellular reactions.
Molecular and Structural Biology of Enzymes Interacting with 3 Hydroxyadipyl Coa
Protein Structures and Active Site Characterization
The three-dimensional structures of enzymes that bind to 3-hydroxyadipyl-CoA are fundamental to understanding their function. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating these structures.
X-ray Crystallography and NMR Spectroscopy Studies
NMR spectroscopy complements crystallography by providing dynamic information about the enzyme's structure and its interactions with ligands in solution. NMR studies have been used to identify the reaction products of enzymes in the phenylacetate (B1230308) catabolic pathway, confirming the conversion of 2,3-dehydroadipyl-CoA to this compound. pnas.orgresearchgate.net For example, incubation of E. coli mutants with labeled phenylacetate led to the accumulation of 3-hydroxyadipate, which was identified using NMR. researchgate.net This technique is particularly useful for studying the conformational changes that occur upon substrate binding. scitechnol.com
| Enzyme | Organism | Technique | PDB Code | Key Findings |
| This compound dehydrogenase (PaaH) | Escherichia coli | X-ray Crystallography | 3MOG | Multi-domain structure with a functional N-terminal Rossmann-fold. mdpi.comnih.gov |
| L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) | Human heart | X-ray Crystallography | 1F0Y | Homodimeric structure with two domains per subunit; provides insights into NAD+ and substrate binding. nih.govresearchgate.net |
| PaaF (2,3-dehydroadipyl-CoA hydratase) | Escherichia coli | X-ray Crystallography | - | Homotrimeric structure with a crotonase fold, showing adaptation for its specific substrate. nih.gov |
| PaaG (isomerase) | Thermus thermophilus | X-ray Crystallography | 3HRX | Reveals how the enzyme can accommodate two different substrates for two distinct chemical reactions. nih.gov |
Analysis of Rossmann-fold Domains and NAD(P)-binding Sites
A recurring structural motif in many dehydrogenases that interact with this compound is the Rossmann fold. This fold is characterized by a series of alternating β-strands and α-helices and is crucial for binding NAD(P)+, the essential cofactor for the oxidation reaction. nih.govuniprot.org
The this compound dehydrogenase PaaH from E. coli possesses a canonical N-terminal Rossmann-fold domain that is fully functional for NAD(H) binding. mdpi.com It also contains a second, reduced Rossmann-fold domain that lacks the necessary catalytic residues and a distinct NAD(H) binding cleft. mdpi.comebi.ac.uk This structural feature suggests a possible gene fusion event during its evolution. mdpi.com The NAD(P)-binding sites within these domains are highly conserved and are characterized by specific amino acid residues that interact with the cofactor. nih.govebi.ac.uk The architecture of the Rossmann fold consists of two repeats of a β-α-β-α-β motif, forming a parallel β-sheet core. nih.gov
Enzyme-Ligand Interactions and Cofactor Binding
The binding of this compound and the NAD(P)+ cofactor to the enzyme's active site is a highly specific process governed by a network of interactions. The active site is a pocket or cleft on the enzyme's surface with a unique chemical environment created by the arrangement of amino acid residues. atlanticoer-relatlantique.ca
In the case of L-3-hydroxyacyl-CoA dehydrogenases, the substrate, such as 3-hydroxybutyryl-CoA (a shorter-chain analog of this compound), binds in a cleft between the N-terminal NAD+-binding domain and the C-terminal domain. nih.govresearchgate.net The binding of the ligand can induce a conformational change in the enzyme, a concept known as the "induced fit" model. atlanticoer-relatlantique.ca Molecular modeling studies suggest that a histidine residue, activated by a nearby glutamate (B1630785), acts as a general base to abstract a proton from the hydroxyl group of the substrate. nih.gov
The cofactor NAD+ or NADP+ binds within the Rossmann-fold domain. uniprot.orgebi.ac.uk The specificity for either NAD+ or NADP+ is determined by the specific amino acid residues within the binding pocket. For instance, BoxD, an aldehyde dehydrogenase involved in a related pathway, is NADP+-specific. mdpi.comnih.gov
Insights from Mutagenesis and Directed Evolution Studies
Site-directed mutagenesis and directed evolution are powerful techniques used to probe the function of specific amino acid residues and to engineer enzymes with improved properties. mdpi.comnih.gov
Mutagenesis studies on enzymes similar to those that metabolize this compound have provided valuable information. For example, mutations in the HADHA gene, which encodes the alpha subunit of the mitochondrial trifunctional protein containing long-chain 3-hydroxyacyl-CoA dehydrogenase activity, can lead to enzyme deficiency. medlineplus.gov A common mutation replaces a glutamic acid with a glutamine, significantly reducing enzyme activity. medlineplus.gov Studies on HADH (hydroxyacyl-CoA dehydrogenase) have shown that mutations in the NAD+-binding domain can lead to a complete loss of protein function. nih.gov
Genetic and Regulatory Aspects of 3 Hydroxyadipyl Coa Metabolism
Gene Encoding Enzymes of 3-Hydroxyadipyl-CoA Metabolism (e.g., HADH gene)
The enzymatic conversion of 3-oxoadipyl-CoA to this compound is a key step in both catabolic and anabolic pathways. This reduction is catalyzed by 3-hydroxyacyl-CoA dehydrogenases. In various organisms, different genes have been identified that encode enzymes with this activity.
In the context of phenylacetate (B1230308) degradation in bacteria like Escherichia coli and Pseudomonas putida, the enzyme this compound dehydrogenase is encoded by the paaH gene. mdpi.comfrontiersin.orgpnas.org This enzyme is part of the paa gene cluster, which is responsible for the aerobic catabolism of phenylacetic acid. frontiersin.orgpnas.org The final step of this pathway involves the PaaH-catalyzed oxidation of this compound to 3-oxoadipyl-CoA, which is then cleaved into acetyl-CoA and succinyl-CoA. mdpi.compnas.org
In humans, the HADH gene encodes the short-chain L-3-hydroxyacyl-CoA dehydrogenase (HADH), an enzyme that functions in the mitochondrial matrix. nih.govgenecards.org This enzyme is primarily involved in the beta-oxidation of fatty acids, catalyzing the NAD+-dependent dehydrogenation of L-3-hydroxyacyl-CoAs to their corresponding 3-ketoacyl-CoAs. nih.govwikipedia.org While its main substrates are medium and short-chain fatty acids, its activity on adipyl-CoA derivatives is relevant in certain metabolic contexts. genecards.orgmedlineplus.gov Mutations in the HADH gene can lead to 3-hydroxyacyl-CoA dehydrogenase deficiency, a genetic disorder. nih.govmedlineplus.govnih.gov
| Gene | Enzyme | Organism | Pathway |
| paaH | This compound Dehydrogenase | Escherichia coli, Pseudomonas putida | Phenylacetate Catabolism mdpi.comfrontiersin.org |
| HADH | L-3-Hydroxyacyl-CoA Dehydrogenase | Homo sapiens | Fatty Acid Beta-Oxidation nih.govgenecards.org |
| paaH1 | 3-Hydroxyacyl-CoA Reductase | Ralstonia eutropha | Engineered Adipic Acid Biosynthesis scholaris.canih.gov |
| Tfu_0067 | This compound Dehydrogenase | Thermobifida fusca | Natural Adipic Acid Degradation mdpi.com |
| box cluster genes | 3-Hydroxyacyl-CoA Dehydrogenase | Azoarcus evansii, Burkholderia xenovorans | Aerobic Benzoate (B1203000) Metabolism asm.orgfrontiersin.org |
Transcriptional and Translational Regulation of Related Genes
The expression of genes involved in this compound metabolism is tightly controlled at both the transcriptional and translational levels to ensure metabolic efficiency and adaptation to environmental conditions.
Transcriptional Regulation: In bacteria, the genes for phenylacetate catabolism (paa genes) are organized into operons, and their transcription is often regulated by a dedicated transcription factor. mdpi.com For instance, the paa operons in E. coli are controlled by the PaaX transcriptional regulator. mdpi.com The binding of PaaX to the DNA is inhibited by the pathway intermediate, phenylacetyl-CoA, thereby inducing the expression of the catabolic genes. mdpi.com In Burkholderia cenocepacia, the expression of paa gene promoters is activated by 3-hydroxyphenylacetic acid in a manner dependent on the paaK1 gene, which encodes a phenylacetyl-CoA ligase. frontiersin.org Similarly, in organisms that metabolize benzoate via CoA-thioester intermediates, gene clusters involved in the pathway, including those for the conversion to this compound, are induced by benzoate. asm.orgnih.gov
Translational Regulation: Translational control provides an additional layer of regulation, allowing for rapid changes in protein levels without altering mRNA transcription. This is a crucial mechanism for modulating gene expression in response to various signals like nutrient availability and stress. nih.govwashington.edu Regulation can occur at the initiation, elongation, or termination phases of protein synthesis. washington.edu mRNA-specific regulation is often mediated by RNA-binding proteins that recognize specific elements in the untranslated regions (UTRs) of target mRNAs. washington.edu Furthermore, recent studies have highlighted the role of transfer RNAs (tRNAs) and their fragments in translational regulation, which can influence the efficiency of translating specific genes, including those related to cancer metabolism. mdpi.com While general mechanisms of translational control are well-studied, specific details regarding the translational regulation of the HADH or paaH genes are less characterized in the available literature. However, it is understood that post-transcriptional regulation plays a significant role in defining cell-type-specific proteomes, suggesting that enzymes like this compound dehydrogenase could be subject to such control in different tissues or conditions. elifesciences.org
Genetic Engineering for Metabolic Pathway Redirection
Metabolic engineering strategies are extensively employed to redirect carbon flux towards the synthesis of valuable chemicals, such as adipic acid, using this compound as a key intermediate in engineered pathways. scholaris.caresearchgate.net These strategies primarily involve the overexpression of desired pathway enzymes and the deletion of competing pathway genes.
Overexpression: To enhance the production of target molecules, genes encoding the enzymes of the desired biosynthetic pathway are often overexpressed. In the context of adipic acid production through a reverse β-oxidation pathway, this includes the overexpression of genes such as paaJ (β-ketoadipyl-CoA thiolase), paaH (this compound dehydrogenase), and enzymes for the subsequent reduction and thioesterase steps. acs.orgmdpi.com For example, co-overexpression of selected enzymes in E. coli has been shown to successfully form adipic acid from acetyl-CoA and succinyl-CoA. mdpi.com Identifying and alleviating rate-limiting steps is crucial; for instance, overexpressing a specific trans-enoyl-CoA reductase (Tfu_1647) in Thermobifida fusca was found to be a key to increasing adipic acid accumulation. mdpi.com
Gene Deletion: To maximize the carbon flux towards the desired product, genes encoding enzymes of competing metabolic pathways are often deleted. This strategy prevents the diversion of essential precursors to unwanted byproducts. In engineered E. coli strains for adipic acid production, common gene deletion targets include those involved in the formation of lactate (B86563) (ldhA), acetate (B1210297) (pta, poxB), and ethanol (B145695) (adhE). mdpi.comresearchgate.net Deleting genes that lead to the formation of other byproducts, such as formate (B1220265) (pflB) and butyrate (B1204436) (atoB), can further increase the availability of the precursor acetyl-CoA for the adipic acid synthesis pathway. sciepublish.com
The efficiency of an engineered metabolic pathway is highly dependent on the catalytic properties of its constituent enzymes. Therefore, significant efforts are dedicated to selecting and engineering enzymes for optimal performance.
Enzyme Selection: The activities of enzymes in a synthetic pathway are often suboptimal, limiting product titers. acs.org A powerful strategy to overcome this is to screen for and select more efficient enzyme candidates from diverse microbial sources. acs.org For the reverse β-oxidation pathway, researchers have evaluated numerous homologues of this compound dehydrogenase (paaH), enoyl-CoA hydratase (paaF), and trans-2-enoyl-CoA reductase (ter) from various organisms. acs.orgnih.gov For instance, replacing the native E. coli enzymes with a 3-hydroxyacyl-CoA reductase (PaaH1) from Ralstonia eutropha and a trans-enoyl-CoA reductase (Ter) from Euglena gracilis has led to significant improvements in adipic acid production. scholaris.camdpi.com The selection of a 3-hydroxyacyl-CoA dehydrogenase from Serratia ureilytica was shown to be superior for both 3-hydroxyadipate and adipate (B1204190) production in one study. acs.org
Enzyme Engineering: When suitable natural enzymes cannot be found, enzyme engineering techniques can be applied to improve their properties, such as catalytic activity, substrate specificity, and stability. While specific examples of engineering this compound dehydrogenase are not prominent in the provided search results, this approach is a common and powerful tool in metabolic engineering. For example, the stability and activity of enzymes in related pathways, like lysine (B10760008) decarboxylase for cadaverine (B124047) production, have been successfully enhanced through targeted mutations. sciepublish.com This highlights the potential of applying similar protein engineering strategies to optimize enzymes within the this compound metabolic network.
Advanced Research Methodologies in 3 Hydroxyadipyl Coa Studies
Analytical Techniques for Metabolite Quantification and Identification
Precise measurement of 3-hydroxyadipyl-CoA and related pathway intermediates is fundamental to understanding their metabolic roles. Researchers employ a range of sensitive and specific analytical techniques to achieve this.
Mass Spectrometry (LC-MS, GC-MS) for Intermediates
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the identification and quantification of metabolic intermediates. LC-MS/MS, in particular, is well-suited for the analysis of acyl-CoA species like this compound. This technique involves separating metabolites using liquid chromatography followed by detection and fragmentation using tandem mass spectrometry. For quantification, researchers often use multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. A common approach involves monitoring the transition of the precursor ion of the acyl-CoA to a specific product ion. nih.gov Stable isotope-labeled internal standards are often employed to ensure accurate quantification. nih.gov
GC-MS is typically used for the analysis of more volatile or derivatized compounds. For instance, intermediates in the adipate (B1204190) pathway, such as 3-hydroxyadipate, can be identified and quantified using GC-TOF-MS (Gas Chromatography-Time-of-Flight Mass Spectrometry) following extraction and derivatization of intracellular and extracellular samples. researchgate.net
Table 1: Mass Spectrometry Techniques for this compound Pathway Analysis
| Technique | Analyte Type | Sample Preparation | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Acyl-CoAs (e.g., this compound) | Deproteinization, solid-phase extraction | High sensitivity and specificity for non-volatile, polar compounds. |
Spectrophotometric and Fluorometric Enzymatic Assays
Spectrophotometric and fluorometric assays are widely used to determine the activity of enzymes that produce or consume this compound, such as 3-hydroxyacyl-CoA dehydrogenase. creative-enzymes.com These assays are typically continuous and rely on monitoring the change in absorbance or fluorescence of a cofactor, such as NADH or NADPH.
For example, the activity of 3-hydroxyacyl-CoA dehydrogenase can be measured by monitoring the decrease in NADH absorbance at 340 nm as it is oxidized to NAD+ in the presence of a suitable 3-ketoacyl-CoA substrate. Conversely, the reverse reaction can be monitored by the increase in NADH absorbance. These assays are crucial for enzyme characterization, including the determination of kinetic parameters like Km and Vmax. nih.gov
In Vitro Reconstitution of Enzymatic Pathways
The in vitro reconstitution of metabolic pathways provides a controlled environment to study the function and interaction of individual enzymes. This approach has been instrumental in validating engineered pathways for the biosynthesis of adipic acid, where this compound is a key intermediate. sjtu.edu.cn
In a typical in vitro reconstitution experiment, purified enzymes involved in the pathway are combined in a reaction mixture containing the necessary substrates, cofactors (e.g., acetyl-CoA, succinyl-CoA, NADH), and a suitable buffer. sjtu.edu.cn The progress of the reaction can be monitored over time by taking samples and analyzing them using techniques like HPLC or LC-MS to quantify the formation of intermediates and the final product. sjtu.edu.cn This methodology allows researchers to identify potential bottlenecks in the pathway and to test different enzyme homologues to optimize pathway efficiency. mdpi.com
Metabolic Flux Analysis using Isotopic Tracers
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. creative-proteomics.com By introducing isotopically labeled substrates, such as ¹³C-glucose or deuterated benzene, into a biological system, researchers can trace the path of the labeled atoms through the metabolic network. creative-proteomics.comnih.gov
The labeling patterns of downstream metabolites, including those in the pathway of this compound, are then measured using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.com This data is then used in conjunction with a stoichiometric model of the metabolic network to calculate the intracellular fluxes. ethz.ch ¹³C-MFA has been applied to engineer microorganisms for the production of valuable chemicals by identifying metabolic bottlenecks and targets for genetic modification to redirect carbon flux towards the desired product. nih.gov
Bioinformatic and Computational Approaches
Bioinformatic and computational tools are indispensable for modern metabolic research, enabling the prediction and analysis of complex biological systems.
Pathway Reconstruction and Modeling
The reconstruction of metabolic pathways is often the first step in understanding the metabolic potential of an organism. This process involves using genomic and biochemical data to piece together the series of enzymatic reactions that constitute a pathway. For novel or engineered pathways, such as those for adipic acid production, computational tools can be used to design and evaluate different pathway options. researchgate.net
Once a pathway is reconstructed, it can be incorporated into a genome-scale metabolic model (GSMM). nih.gov These models represent the entire metabolic network of an organism and can be used to simulate cellular metabolism under different conditions. By applying techniques like flux balance analysis (FBA), researchers can predict the theoretical yield of a desired product and identify genetic modifications that could enhance production. researchgate.net Computational models have been instrumental in guiding the metabolic engineering of microorganisms for the production of adipic acid via pathways involving this compound. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetyl-CoA |
| Adipic acid |
| Benzoate (B1203000) |
| ¹³C-glucose |
| Deuterated benzene |
| 3-hydroxyadipate |
| NADH |
| NADPH |
| NAD+ |
| 3-ketoacyl-CoA |
Molecular Docking and Simulation Studies
Advanced computational techniques, including molecular docking and molecular dynamics (MD) simulations, are pivotal in elucidating the interactions between substrates and enzymes at an atomic level. While direct computational studies on this compound are limited, a significant body of research on analogous molecules and their primary interacting enzyme, 3-hydroxyacyl-CoA dehydrogenase (HAD), provides critical insights into the potential binding modes and dynamic behavior of this compound.
Molecular Docking
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies on related compounds help to model its interaction within the active site of HAD. These studies are crucial for understanding the structural basis of substrate recognition and catalysis.
Research on human heart short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) has utilized molecular modeling to dock L-3-hydroxybutyryl-CoA into the enzyme's active site. nih.govacs.org These models suggest a catalytic mechanism where specific amino acid residues play essential roles. For instance, Histidine 158 (His158) is proposed to act as a general base, abstracting a proton from the substrate's hydroxyl group. nih.govacs.org The function of His158 is likely enhanced by an electrostatic interaction with Glutamate (B1630785) 170 (Glu170). nih.govacs.org Such studies identify the key residues responsible for the precise positioning and catalytic conversion of the substrate. researchgate.netebi.ac.uk
Table 1: Key Amino Acid Residues in the 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Active Site This table outlines the crucial amino acid residues within the HAD active site and their proposed functions in substrate binding and catalysis, as suggested by molecular modeling and structural studies.
| Residue | Proposed Function in Catalysis |
|---|---|
| His158 | Acts as a general base, abstracting a proton from the 3-OH group of the substrate. nih.govacs.org |
| Glu170 | Enhances the basicity of His158 through an electrostatic interaction. nih.govacs.orgebi.ac.uk |
| Ser137 | Implicated in the catalytic process and hydrogen bonding. researchgate.net |
| Asn208 | Implicated in the catalytic process and hydrogen bonding. researchgate.net |
Docking studies also calculate a binding energy, which estimates the affinity between the ligand and the enzyme. For example, in a docking study of various natural compounds with 3-hydroxyacyl-CoA dehydrogenase type II (ABAD), the compound Hypericin showed a significant binding energy of -10.1 kcal/mol, indicating a strong potential for interaction. preprints.org This was facilitated by hydrogen bonds with residues such as arginine 6, serine 7, and glutamic acid 140. preprints.org Although performed with different ligands, these results demonstrate the utility of docking in quantifying binding affinities and identifying key intermolecular interactions.
Investigative Model Systems for 3 Hydroxyadipyl Coa Research
Prokaryotic Models
Prokaryotic organisms, with their relatively simple genetic makeup and rapid growth rates, serve as fundamental tools for investigating the biochemistry of 3-hydroxyadipyl-CoA.
Escherichia coli as a Chassis for Biosynthesis and Degradation Studies
Escherichia coli is a workhorse in metabolic engineering and has been extensively used to study and engineer pathways involving this compound. researchgate.net Its well-characterized genetics and metabolism make it an ideal chassis for constructing and optimizing synthetic pathways.
One of the primary applications of E. coli in this context is the biosynthesis of adipic acid through a reversed β-oxidation pathway. researchgate.netmdpi.com This synthetic pathway begins with the condensation of acetyl-CoA and succinyl-CoA to form 3-oxoadipyl-CoA, which is then reduced to this compound. sjtu.edu.cn The enzyme responsible for this reduction is this compound dehydrogenase, encoded by the paaH gene. researchgate.netkegg.jp Subsequent enzymatic steps convert this compound to adipyl-CoA, which is finally hydrolyzed to adipic acid. researchgate.netsjtu.edu.cn
Researchers have successfully expressed heterologous genes in E. coli to create functional adipic acid production pathways. For instance, the overexpression of enzymes from various organisms, including Ralstonia eutropha and Clostridium acetobutylicum, has been shown to improve the efficiency of the pathway. mdpi.com The identification and expression of suitable enzymes for each step, including the conversion of this compound, are critical for optimizing production titers. researchgate.net
The native phenylacetate (B1230308) catabolic pathway in E. coli also involves this compound. researchgate.net The paa gene cluster encodes the enzymes for this pathway, where this compound is an intermediate in the degradation of phenylacetate. mdpi.combiorxiv.org This native pathway provides a source of enzymes, such as this compound dehydrogenase (PaaH), that can be harnessed for biosynthetic purposes. researchgate.netbiorxiv.org
Table 1: Key E. coli Genes and Heterologous Enzymes in this compound Metabolism
| Gene/Enzyme | Organism of Origin | Function in Pathway | Reference |
| PaaH | Escherichia coli | Reduction of 3-oxoadipyl-CoA to this compound | researchgate.netkegg.jp |
| PaaJ | Escherichia coli | Thiolysis of 3-oxoadipyl-CoA into acetyl-CoA and succinyl-CoA (reversible) | researchgate.netmdpi.com |
| PaaF | Escherichia coli | Hydration of 2,3-dehydroadipyl-CoA to this compound | researchgate.netmdpi.com |
| Hbd | Clostridium butyricum | Broad substrate 3-hydroxyacyl-CoA dehydrogenase activity | mdpi.com |
| Crt | Clostridium butyricum | Broad substrate enoyl-CoA hydratase activity | mdpi.com |
| Ter | Euglena gracilis | Trans-enoyl Coenzyme A reductase | mdpi.com |
| Acot8 | Mus musculus | Acyl-CoA thioesterase for converting adipyl-CoA to adipic acid | researchgate.netmdpi.com |
Studies in Corynebacterium glutamicum for Metabolic Engineering
Corynebacterium glutamicum is another important prokaryotic model for metabolic engineering, particularly for the production of amino acids and other valuable chemicals. nih.govresearchgate.net Its favorable characteristics, such as the availability of genetic tools and its ability to excrete organic acids, make it a suitable host for implementing pathways involving this compound. nih.gov
Research has focused on engineering C. glutamicum to produce adipic acid via the reverse β-oxidation pathway, similar to the efforts in E. coli. nih.govresearchgate.net In these studies, the introduction of a heterologous this compound dehydrogenase was essential for the successful biosynthesis and secretion of 3-hydroxyadipic acid, which is formed from the hydrolysis of this compound. nih.govresearchgate.net This demonstrates the functional expression of the enzymatic step that produces the key intermediate.
The implementation of the full pathway in C. glutamicum has led to the production of adipic acid, albeit at low titers initially. nih.gov These studies highlight the potential of this organism as a cell factory for adipic acid and underscore the importance of optimizing the entire pathway, including the steps involving this compound. nih.govresearchgate.net
Investigations in Aromatic Compound Degrading Bacteria (e.g., Azoarcus evansii)
Bacteria that naturally degrade aromatic compounds provide crucial insights into the catabolic pathways where this compound is an intermediate. Azoarcus evansii, a β-proteobacterium, is a key model organism for studying a novel aerobic pathway for benzoate (B1203000) oxidation. nih.gov
In this pathway, benzoate is first activated to benzoyl-CoA, which is then oxidized through a series of reactions to this compound. nih.govresearchgate.net This intermediate is subsequently converted to 3-oxoadipyl-CoA. nih.govresearchgate.net The identification of this compound as a product in experiments using 13C-labeled benzoyl-CoA with cell extracts of A. evansii was a critical step in elucidating this pathway. nih.gov
The genes encoding the enzymes for this pathway, termed the box (benzoate oxidation) genes, have been identified in A. evansii. nih.gov However, the initial characterization of the box gene cluster did not identify genes for a this compound dehydrogenase. frontiersin.org It is hypothesized that enzymes from primary metabolism may supplement this function. nih.gov These studies in A. evansii have expanded our understanding of the diversity of metabolic strategies for aromatic compound degradation and the central role of CoA-thioester intermediates like this compound.
Eukaryotic Models
Eukaryotic organisms, with their compartmentalized cells, offer a more complex environment for studying the metabolism of this compound, particularly in the context of organelle-specific processes like peroxisomal β-oxidation.
Yeast (Saccharomyces cerevisiae) as a Peroxisomal β-Oxidation Model
The yeast Saccharomyces cerevisiae is a powerful eukaryotic model organism due to its well-defined genetics and the conservation of many metabolic pathways with higher eukaryotes. biorxiv.org In yeast, β-oxidation of fatty acids occurs exclusively in peroxisomes, making it an excellent system to study this process without the complexity of mitochondrial β-oxidation found in mammals. embopress.orgnih.gov
The core β-oxidation machinery in yeast includes the multifunctional enzyme Fox2p, which possesses both 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase activities. frontiersin.org While the primary substrates for yeast β-oxidation are fatty acids, the enzymes can exhibit broader substrate specificity. This makes S. cerevisiae a valuable model for investigating the potential for peroxisomal processing of dicarboxylic acids and related molecules, which could involve intermediates like this compound.
Engineering efforts in S. cerevisiae have focused on reversing the β-oxidation pathway for the production of fatty acids and other chemicals. biorxiv.org These studies often involve deleting the acyl-CoA oxidase (POX1) to prevent the first, thermodynamically favorable step of β-oxidation and expressing a trans-enoyl reductase to drive the pathway in the reverse (biosynthetic) direction. biorxiv.org Such engineered strains provide a platform to study the kinetics and substrate specificity of the remaining β-oxidation enzymes, including the 3-hydroxyacyl-CoA dehydrogenase activity of Fox2p, with non-native substrates that could lead to the formation of this compound.
Studies in Mammalian Cell Lines and Organelle-Specific Analysis
Mammalian cell lines are essential for understanding the metabolism of this compound in a human context. In mammals, β-oxidation occurs in both mitochondria and peroxisomes, and the degradation of certain dicarboxylic acids can lead to the formation of this compound.
Studies using mammalian cell lines, such as the murine macrophage reporter cell line RAW 264.7, allow for the investigation of host-pathogen interactions and the metabolic consequences thereof. ncl.ac.uk While not directly focused on this compound, these systems provide the tools for future studies on how cellular metabolism, including pathways that may generate this intermediate, is altered during infection or other stress conditions.
Organelle-specific analysis, often achieved through the isolation of mitochondria and peroxisomes from cultured cells or tissues, is crucial for dissecting the subcellular location of metabolic pathways. This approach would be vital for determining whether this compound is processed primarily in mitochondria or peroxisomes in mammalian cells. Furthermore, genome-scale metabolic models of various organisms, including Rhodococcus opacus, have highlighted the presence and importance of this compound dehydrogenase in metabolic networks. acs.org In one such model, a thermodynamically infeasible cycle was traced back to two different versions of this compound dehydrogenase, underscoring the need for accurate annotation and understanding of this enzyme's function in different cellular compartments. acs.org
In Vivo Studies in Vertebrate and Invertebrate Model Organisms (e.g., Drosophila, rat heart)
The study of this compound metabolism in vivo has been advanced through the use of various model organisms, particularly invertebrates like Drosophila melanogaster (the fruit fly) and vertebrate models such as the rat heart. These systems allow for the investigation of metabolic pathways and the function of related enzymes under physiological conditions. Research in these models has provided crucial insights into the broader context of fatty acid oxidation and acyl-CoA metabolism, where this compound is an intermediate.
Drosophila melanogaster as a Model System
The fruit fly, Drosophila melanogaster, serves as a powerful model for studying fundamental metabolic processes due to its genetic tractability and the high conservation of metabolic pathways with vertebrates. Investigations into the enzymes that process acyl-CoA molecules, including the family to which this compound belongs, have shed light on their physiological importance.
In Drosophila, the enzyme 3-hydroxyacyl-CoA dehydrogenase is critical for the beta-oxidation of fatty acids. uniprot.org This mitochondrial dehydrogenase is a versatile enzyme involved in fatty acid and steroid metabolism. uniprot.org As a (3S)-3-hydroxyacyl-CoA dehydrogenase, it catalyzes the third step of the fatty acid beta-oxidation pathway, a major process for energy production. uniprot.org
| Tissue of Knockdown | Observed Phenotype | Reference |
| General (Larvae) | Reduced ATP levels, lethality. | uniprot.org |
| Skeletal Muscle | Pharate pupal lethal, reduced sarcomere size, abnormal myofibril organization, abnormal wing posture. | uniprot.org |
| Cardiac Tissue | Reduced lifespan, adult wing defects. | uniprot.org |
Rat Heart as a Vertebrate Model
The rat heart is a classic model for studying cardiac energy metabolism, particularly the oxidation of fatty acids, which is its primary fuel source. While direct measurements of this compound in this model are not extensively documented in isolation, the study of related acyl-CoA molecules and enzymes provides a framework for understanding its potential role.
Studies on isolated rat heart mitochondria have been instrumental in elucidating the regulation of fatty acid oxidation. For example, malonyl-CoA has been identified as a potent inhibitor of carnitine palmitoyltransferase I (CPT-I), an enzyme that controls the entry of fatty acids into the mitochondria for oxidation. core.ac.uk This inhibition, in turn, affects the entire downstream pathway, including the processing of intermediates like this compound.
Furthermore, research on gene expression in the hearts of F344 rats has revealed significant sex-related differences in the expression of genes involved in mitochondrial function and energy metabolism. plos.org These differences were observed across various ages (young, adult, and old). plos.org For example, in young rats, several genes involved in fatty acid metabolism showed higher expression in females, while this pattern changed in adulthood. plos.org Such findings underscore that the metabolic context in which this compound is processed can be influenced by factors like age and sex.
Table 2: Examples of Sex-Related Differences in Expression of Fatty Acid Metabolism Genes in F344 Rat Hearts
| Gene | Function | Age Group | Expression Difference (Female vs. Male) | Reference |
| Acaa2 | 3-ketoacyl-CoA thiolase | Young & Adult | Higher in Young, Lower in Adult | plos.org |
| Acads | Short-chain acyl-CoA dehydrogenase | Young | Higher | plos.org |
| Acsl4 | Acyl-CoA synthase long-chain family member 4 | Young | Lower | plos.org |
| Hadhb | Hydroxyacyl-CoA dehydrogenase subunit B | Young | Higher | plos.org |
| Acadm | Medium-chain acyl-CoA dehydrogenase | Adult | Lower | plos.org |
| Acat1 | Acetyl-CoA acetyltransferase 1 | Adult | Lower | plos.org |
These vertebrate and invertebrate models, while not always focusing directly on this compound, provide essential data on the enzymes and pathways in which it participates. The findings from Drosophila genetics highlight the fundamental necessity of the 3-hydroxyacyl-CoA dehydrogenase enzyme for cardiac function and survival, while studies in the rat heart reveal the complex regulatory network governing fatty acid oxidation in a mammalian system.
Emerging Research Frontiers and Future Directions in 3 Hydroxyadipyl Coa Biology
Elucidation of Undiscovered Metabolic Connections
3-Hydroxyadipyl-CoA is a crucial intermediate in the reverse β-oxidation pathway, a synthetic route engineered in microorganisms for the production of adipic acid. chalmers.seosti.gov This pathway begins with the condensation of acetyl-CoA and succinyl-CoA to form 3-oxoadipyl-CoA, which is then reduced to this compound. osti.govmdpi.com While its role in this engineered pathway is well-documented, research is ongoing to uncover its connections to other metabolic networks.
One area of investigation is its potential involvement in the degradation of aromatic compounds. In some bacteria, the catabolism of benzoate (B1203000) and phenylacetate (B1230308) proceeds through CoA-activated intermediates, and pathways have been identified that lead to the formation of 3-oxoadipyl-CoA, the immediate precursor to this compound. nih.govmdpi.com For instance, in Azoarcus evansii, a novel aerobic benzoate oxidation pathway has been proposed where benzoate is converted to benzoyl-CoA and subsequently to this compound. nih.gov Further research into these connections could reveal new natural sources of this compound and provide insights into the metabolic versatility of various microorganisms.
Additionally, the enzyme that produces this compound, 3-hydroxyacyl-CoA dehydrogenase, is known to participate in several other metabolic pathways, including fatty acid metabolism and the degradation of certain amino acids like lysine (B10760008) and tryptophan. wikipedia.org This suggests that this compound or similar molecules could play yet-to-be-discovered roles in these fundamental cellular processes.
Advancements in Biotechnological Production via Metabolic Engineering
The primary driver for research into this compound is its role as a precursor in the biotechnological production of adipic acid, a key component in the manufacturing of nylon. chalmers.seresearchgate.net Metabolic engineering efforts are focused on optimizing the microbial production of this important chemical.
Enhanced Yield and Purity of Target Compounds
A significant challenge in the bio-production of adipic acid is achieving high yields and purity. Researchers are actively working to improve the efficiency of the reverse β-oxidation pathway. One key strategy involves the overexpression of the enzymes directly involved in the pathway, such as 3-oxoadipyl-CoA thiolase and this compound dehydrogenase, in host organisms like Escherichia coli and Corynebacterium glutamicum. nih.govchalmers.se
Furthermore, rational protein engineering is being employed to enhance the substrate specificity and catalytic efficiency of key enzymes. nih.gov For instance, modifying the binding pocket of 3-ketoacyl-CoA thiolase has been shown to improve its specificity for succinyl-CoA, thereby increasing the production of 3-oxoadipyl-CoA and, consequently, the potential yield of downstream products like adipic acid. nih.gov
Development of Novel Biorefining Strategies
The development of sustainable biorefining processes is crucial for the economic viability of bio-based chemical production. A key aspect of this is the utilization of renewable feedstocks, such as lignocellulosic biomass, instead of petroleum-based resources. unigoa.ac.in Research is underway to engineer microorganisms that can directly convert components of biomass, like glucose, into adipic acid via the this compound pathway. nih.gov
Consolidated bioprocessing (CBP) is a promising strategy that combines enzyme production, substrate hydrolysis, and fermentation into a single step. unigoa.ac.in The discovery of a native adipate (B1204190) pathway in the cellulolytic actinobacterium Thermobifida fusca, which proceeds through this compound, opens up possibilities for developing CBP organisms for adipic acid production from biomass. unigoa.ac.in
Another innovative approach involves the creation of synthetic pathways that are not found in nature. For example, researchers have proposed modifying the reductive tricarboxylic acid (TCA) cycle to enhance the supply of succinyl-CoA, a key precursor for the this compound pathway, which could theoretically increase the yield of adipic acid. mdpi.com
Systems Biology and Multi-Omics Approaches to Integrate this compound Metabolism
A holistic understanding of how the this compound pathway interacts with the broader metabolic network of the host organism is crucial for successful metabolic engineering. Systems biology, coupled with multi-omics approaches, provides the tools to achieve this comprehensive view. mdpi.comfrontiersin.org
By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build detailed models of cellular metabolism. frontiersin.orgnih.gov These models can be used to identify potential bottlenecks in the engineered pathway, predict the effects of genetic modifications, and uncover previously unknown regulatory mechanisms. For example, a multi-omics analysis could reveal that the expression of a particular transporter protein is limiting the uptake of a necessary precursor or that a competing metabolic pathway is siphoning away key intermediates. mdpi.comresearchgate.net
Multi-omics factor analysis (MOFA) is a computational framework specifically designed for the unsupervised integration of multi-omics data sets, allowing for the identification of the principal sources of variation across different molecular layers. embopress.org Applying such advanced analytical tools to the study of this compound metabolism will undoubtedly lead to more rational and effective metabolic engineering strategies.
Exploration of Evolutionary and Comparative Biochemistry of this compound Metabolism
Understanding the evolutionary origins and diversity of enzymes and pathways related to this compound can provide valuable insights for bioengineering. The enzymes involved in the reverse β-oxidation pathway have homologs in various organisms that participate in a range of metabolic processes. wikipedia.org
For instance, the degradation of aromatic compounds in some betaproteobacteria involves a "box" pathway that shares intermediates and enzymatic steps with the engineered adipic acid pathway. frontiersin.org Comparative genomic analysis of these organisms can reveal novel enzymes with potentially superior properties for biotechnological applications. It can also shed light on the regulatory circuits that control the expression of these pathways, which can be harnessed to fine-tune gene expression in engineered strains.
Furthermore, studying the evolution of multifunctional enzymes, such as those that combine 3-hydroxyacyl-CoA dehydrogenase activity with other functions, can provide inspiration for creating novel enzyme fusions to improve pathway efficiency by channeling substrates between active sites. ebi.ac.uk The discovery of a natural pathway for adipate degradation in Penicillium chrysogenum, which is essentially the reverse of the production pathway, provided the initial inspiration for the reverse β-oxidation strategy. mdpi.comgoogle.com Continued exploration of the metabolic diversity in nature is likely to uncover new enzymes and pathways that can be exploited for the production of valuable chemicals via this compound.
Q & A
Q. What is the metabolic role of 3-hydroxyadipyl-CoA in bacterial catabolic and synthetic pathways?
this compound is a critical intermediate in both aromatic compound degradation (e.g., phenylacetate catabolism) and engineered reverse β-oxidation pathways for adipic acid biosynthesis. In phenylacetate degradation, it is formed via hydration of 2,3-dehydroadipyl-CoA and oxidized to 3-oxoadipyl-CoA, which is cleaved into succinyl-CoA and acetyl-CoA for the TCA cycle . In synthetic pathways, it serves as a precursor for adipic acid production, requiring enzymatic steps like dehydrogenation and dehydration .
Q. What analytical methods are recommended for detecting this compound and its derivatives in microbial cultures?
- LC-MS/MS or GC-MS : Essential for low-abundance metabolites. Derivatization (e.g., methyl chloroformate) enhances sensitivity for acids like 3-hydroxyadipic acid .
- Reverse-phase chromatography : Resolves CoA-bound intermediates (e.g., 2,3-dehydroadipyl-CoA) .
- Knockout strains : Accumulate intermediates for structural validation via NMR .
Q. Which enzymes are critical for modulating this compound levels in synthetic pathways?
- This compound dehydrogenase (PaaH) : Oxidizes this compound to 3-oxoadipyl-CoA .
- 2,3-Dehydroadipyl-CoA hydratase (PaaF) : Catalyzes dehydration to 2,3-dehydroadipyl-CoA .
- Acyl-CoA thioesterases (TesB) : Hydrolyze CoA esters to release free acids (e.g., 3-hydroxyadipic acid) . Host-specific enzyme compatibility is crucial; Thermobifida fusca homologs show superior thermostability in Corynebacterium glutamicum .
Advanced Research Questions
Q. How can researchers experimentally address inefficient dehydration of this compound to 2,3-dehydroadipyl-CoA in engineered strains?
- Codon optimization : Align paaF with host codon usage to enhance translation .
- Operon restructuring : Place paaF under independent promoters or upstream in operons to boost expression .
- Enzyme engineering : Use computational design (e.g., Rosetta) or directed evolution to improve hydratase activity .
- In vitro assays : Validate activity with purified PaaF and synthetic substrates .
Q. How to reconcile contradictory reports on the efficiency of this compound dehydrogenase (PaaH) across bacterial hosts?
- In vitro kinetic assays : Compare PaaH homologs under standardized conditions (pH, cofactors) to isolate host-specific effects .
- Cofactor profiling : Quantify NAD+/NADH ratios via HPLC to identify redox limitations .
- Proteomics : Measure PaaH expression levels in different hosts to rule out translational inefficiencies .
Q. What experimental designs can optimize flux through this compound-dependent pathways?
- Modular pathway engineering : Use inducible promoters to balance enzyme expression (e.g., paaJ vs. paaF) .
- ¹³C metabolic flux analysis (MFA) : Map carbon distribution to identify competing reactions (e.g., TCA cycle drainage) .
- Co-culture systems : Distribute pathway modules between strains to reduce metabolic burden .
Q. How to resolve bottlenecks in this compound dehydration caused by operon design?
- Promoter insertion : Place a strong promoter upstream of paaF to decouple its expression from upstream genes .
- Ribosomal binding site (RBS) optimization : Use computational tools (e.g., RBS Calculator) to enhance paaF translation .
- Single-protein assays : Express and purify PaaF independently to confirm intrinsic activity .
Methodological Notes
- Detection of intermediates : Use derivatization-GC/MS for 3-hydroxyadipic acid (LOD: 100 pg) and LC-MS/MS for CoA esters .
- Enzyme activity validation : Combine knockout strains with complementation studies to confirm pathway functionality .
- Pathway debugging : Apply isotopic tracing (¹³C-glucose) to track carbon flow and identify leaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
